MSI-594
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GIGKFLKKAKKGIGAVLKVLTTGL |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Msi 594
Unstructured Conformation in Solution
In an aqueous or free solution, MSI-594 primarily exists in an unstructured or random coil conformation. disprot.orgscispace.com This indicates a lack of stable, defined secondary or tertiary structure in the absence of interacting molecules or interfaces.
Helical Hairpin and Helix-Loop-Helix Formation in Lipopolysaccharide (LPS) Micelles
When in the presence of lipopolysaccharide (LPS) micelles, which mimic the outer membrane of Gram-negative bacteria, MSI-594 undergoes a significant conformational change. It adopts a folded, unique helical hairpin or helix-loop-helix structure. uwm.edu.pljkchemical.comdisprot.orgscispace.comresearchgate.netnih.govcore.ac.uk This structure is well-defined and is characterized by two helical segments connected by a loop. Specifically, the helical hairpin structure involves a first helix spanning residues I2-K10, a loop from K11-G12, and a second helix encompassing residues I13-L24. disprot.org This distinct tertiary fold in LPS micelles is crucial for its interaction with the bacterial outer membrane. uwm.edu.pljkchemical.comdisprot.org
Helical Hairpin and Helix-Loop-Helix Formation in Lipopolysaccharide (LPS) Micelles
Monomeric Helical Structure in Detergent Micelles (e.g., DPC)
In the presence of detergent micelles, such as dodecylphosphocholine (B1670865) (DPC) micelles, the conformation of MSI-594 differs from that observed in LPS. In DPC micelles, MSI-594 assumes a monomeric helical structure. nih.govjkchemical.comdisprot.orgnih.gov This is often described as an 'open' helical conformation or a straight helix, notably lacking the significant tertiary packing interactions that characterize the helical hairpin in LPS. disprot.org Unlike its parent peptide MSI-78, which can form dimers in DPC micelles, MSI-594 prefers a monomeric conformation under similar conditions. nih.govnih.gov
The conformational plasticity of MSI-594 in different environments is summarized in the table below:
| Environment | Observed Conformation(s) | Key Characteristics |
| Aqueous Solution | Unstructured / Random Coil | Lack of stable secondary or tertiary structure |
| LPS Micelles | Helical Hairpin / Helix-Loop-Helix | Folded structure with two helices and a loop |
| Detergent (DPC) Micelles | Monomeric Helical / Straight Helix | Open helical structure, lacks tertiary packing, monomeric |
Role of Hydrophobic Residues (e.g., Phe5, Ile2, Ala9, Ile13, Leu17, Leu20) in Helical Packing
Key Residues Influencing Structure and Function
Specific amino acid residues within the sequence of MSI-594 play critical roles in stabilizing its structure, particularly the folded conformation observed in LPS micelles.
The stability of the helical hairpin fold of MSI-594 in LPS micelles is significantly influenced by packing interactions among several hydrophobic residues. These include Ile2, Phe5, Ala9 from the first helix and Ile13, Leu17, and Leu20 from the second helix. uwm.edu.pljkchemical.comdisprot.org
Detailed research findings highlight the particular importance of Phe5. This aromatic residue is involved in crucial interhelical interactions and packing interactions with other non-polar residues (such as Ala9, Ile13, Leu17, and Leu20) within the helical hairpin structure. uwm.edu.pljkchemical.comdisprot.orgscispace.comresearchgate.net Phe5 appears to be critical for maintaining the specific hairpin fold of MSI-594 in the LPS environment. disprot.org Experimental studies involving a mutant peptide, MSI-594F5A, where Phe5 is replaced by Alanine (B10760859), have demonstrated the functional importance of this residue. The MSI-594F5A mutant exhibits a distinct structural change in LPS micelles, shifting from the helical hairpin to an open helical conformation, further underscoring the role of Phe5 in stabilizing the hairpin structure. jkchemical.comdisprot.orgscispace.comresearchgate.net The interactions of MSI-594 with LPS are detected via the aromatic ring of Phe5 and the side-chain methyl groups of residues like Ile2, Ala9, Ile13, Leu17, and Leu20. jkchemical.com
MSI-594 is a synthetic, linear, cationic antimicrobial peptide (AMP) that has demonstrated broad-spectrum activity against bacteria, fungi, and viruses. nih.govnih.govacs.org It is a hybrid peptide, derived from sequences of naturally occurring magainin 2 and melittin. acs.orgnih.govntu.edu.sg Understanding its interaction with cell membranes is crucial for elucidating its mechanism of action. nih.govacs.org
In aqueous solution, MSI-594 exists in an unordered structure. acs.orgnih.gov However, upon interacting with membrane mimetic environments, such as lipopolysaccharide (LPS) micelles or lipid vesicles, it undergoes a conformational change and adopts a largely α-helical structure. acs.orgnih.gov
In the context of LPS micelles, which mimic the outer membrane of Gram-negative bacteria, MSI-594 assumes a unique helical hairpin or helix-turn-helix structure. nih.govacs.orgnih.govntu.edu.sgmdpi.com This hairpin conformation is characterized by two helical segments: a short N-terminal helix (residues I2-A9 or I2-K10) and a longer C-terminal helix (residues I13-T21 or I13-L24), connected by a loop region (residues K10-G12 or K11-G12). acs.orgntu.edu.sg The stability of this hairpin structure in LPS appears to be maintained by nonpolar packing interactions between residues in the two helical segments. acs.org Specifically, the aromatic residue Phe5 in the N-terminal helix is in close proximity to several hydrophobic residues (e.g., A9, I13, L17, and L20) from both helices, suggesting its critical role in zipping the two helices into a compact conformation. acs.orgntu.edu.sgmdpi.com The compact tertiary structure in LPS micelles presents the cationic residues on one surface, facilitating interactions with LPS. ntu.edu.sg
In contrast, studies in detergent DPC micelles have shown MSI-594 adopting 'open' helical conformations without significant tertiary packing, or a straight monomeric helical structure. acs.orgntu.edu.sgmdpi.com In lipid bilayers, solid-state NMR studies have indicated an α-helical conformation aligned parallel to the bilayer surface. nih.govnih.gov
Conformational States of MSI-594
| Environment | Conformation | Key Features | Reference |
| Aqueous Solution | Unordered / Random Coil | No defined secondary or tertiary structure. | acs.orgnih.gov |
| LPS Micelles | Helical Hairpin / Helix-Turn-Helix | Two helical segments connected by a loop; stabilized by hydrophobic packing. | nih.govacs.orgnih.govntu.edu.sgmdpi.com |
| DPC Micelles | Open Helical / Straight Monomeric Helix | Less tertiary packing compared to LPS-bound form. | acs.orgntu.edu.sgmdpi.com |
| Lipid Bilayers | α-Helical, aligned parallel to surface | Adopted upon binding to lipid vesicles. | nih.govnih.gov |
Conformational Impact of Site-Specific Mutagenesis (e.g., MSI-594F5A Mutant)
Site-specific mutagenesis has been employed to investigate the functional importance of specific residues in MSI-594's structure and activity. A notable example is the MSI-594F5A mutant, where the phenylalanine residue at position 5 (Phe5) is replaced by alanine (Ala). nih.govacs.orgacs.org
The Phe5 residue is involved in important interhelical interactions that stabilize the helical hairpin structure of native MSI-594 in LPS micelles. nih.govacs.orgntu.edu.sg The mutation of Phe5 to Ala in MSI-594F5A significantly impacts these packing interactions. acs.org Structural determination of MSI-594F5A in LPS micelles by NMR spectroscopy revealed a distinct structural change compared to the native peptide. nih.govmdpi.com Instead of a well-packed helical hairpin, the mutant peptide adopts an amphipathic curved helix or an open 'V' shaped kinked helical structure, lacking the significant packing interactions observed in MSI-594. nih.govacs.orgntu.edu.sg This diminished side chain/side chain packing between the N- and C-termini helices in MSI-594F5A is attributed to the replacement of the aromatic Phe5 with the smaller, aliphatic Ala residue, suggesting that Phe5 acts as a critical "lock" for the compact hairpin conformation. acs.org
This structural difference in the MSI-594F5A mutant is correlated with altered biological activity, particularly a marked reduction in activity against Gram-negative bacteria due to limited permeabilization through the LPS layer, while retaining activity against Gram-positive bacteria similar to native MSI-594. nih.govacs.orgntu.edu.sgacs.org Biophysical characterization indicated impaired LPS binding and lower perturbation of LPS aggregates by the mutant peptide, establishing its reduced ability to overcome the LPS-mediated barrier. ntu.edu.sg
Conformational Comparison: MSI-594 vs. MSI-594F5A in LPS Micelles
| Peptide | Conformation in LPS Micelles | Key Features | Impact of Mutation (F5A) | Reference |
| MSI-594 | Helical Hairpin / Helix-Turn-Helix | Stabilized by interhelical packing, including Phe5. Cationic residues exposed. | (Baseline) | nih.govacs.orgntu.edu.sg |
| MSI-594F5A | Amphipathic Curved Helix / Open 'V' | Diminished side chain packing due to Phe5->Ala substitution. | Reduced interhelical interactions, altered structure, impaired LPS binding/permeabilization. | nih.govacs.orgntu.edu.sg |
Peptide Orientation and Insertion Dynamics within Model Membranes
The orientation and insertion dynamics of MSI-594 within lipid membranes are key aspects of its mechanism of action, particularly its ability to disrupt bacterial cell membranes. nih.govacs.org Studies using techniques like solid-state NMR, SFG vibrational spectroscopy, and ATR-FTIR have provided insights into how MSI-594 interacts with model membrane systems. nih.govacs.orgnih.gov
Solid-state NMR experiments on mechanically aligned bilayers containing MSI-594 have indicated that the peptide adopts an α-helical conformation and aligns itself in a parallel orientation relative to the lipid bilayer surface, nearly perpendicular to the bilayer normal. nih.govnih.gov This orientation suggests that MSI-594 is unlikely to function via a barrel-stave mechanism, which involves peptides inserting perpendicularly through the membrane to form pores. nih.gov
Accelerated molecular dynamics (aMD) simulations have also been used to study the dynamic interaction of MSI-594 with various lipid bilayer systems. nih.govresearchgate.net These simulations, along with experimental findings, support a carpet mechanism of membrane disruption for MSI-594, where the peptide binds to the membrane surface and accumulates until it reaches a threshold concentration, leading to membrane destabilization and lysis. nih.govacs.orgmdpi.comresearchgate.netumich.edu
Observed Orientations of MSI-594 in Model Membranes
| Model Membrane System | Observed Orientation | Method(s) Used | Reference |
| Lipid Bilayers (general) | Parallel to the bilayer surface (in-plane) | Solid-state NMR | nih.govnih.gov |
| POPC Bilayers | Surface-bound ("face-on"), charged plane interacts | SFG, ATR-FTIR, Simulation | nih.govacs.orgumich.eduresearchgate.net |
| 7:3 POPC/POPG Bilayers | Surface-bound ("face-on"), charged plane interacts | SFG, ATR-FTIR, Simulation | nih.govacs.orgumich.eduresearchgate.net |
| LPS Micelles | Surface orientation | NMR | acs.org |
Surface-Bound ("Face-on") Orientation in Zwitterionic and Anionic Bilayers
Experimental results from SFG vibrational spectroscopy and ATR-FTIR, combined with simulations, indicate that the optimized MSI-594 helical hairpin structure adopts a complete lipid bilayer surface-bound orientation, often referred to as "face-on," when associated with both zwitterionic POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) and anionic 7:3 POPC/POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine / 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho(1'-rac-glycerol)) lipid bilayers. nih.govacs.orgresearchgate.net
In this "face-on" orientation, the charged helical structure of MSI-594 interacts with the lipids. umich.edu For POPC bilayers, the hydrophilic headgroups can favorably interact with the charged hydrophilic side of MSI-594. umich.edu This surface-bound interaction supports the notion that MSI-594 perturbs lipid bilayers via a carpet mechanism. acs.orgumich.edu
Influence of Lipid Composition on Orientation
The lipid composition of the membrane plays a significant role in the interaction and orientation of MSI-594. nih.govresearchgate.net Studies using aMD simulations with various heterogeneous lipid bilayer systems, including POPC/POPG, POPC/POPS (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine), and POPG/POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine), have demonstrated that lipid composition affects the membrane interaction of MSI-594. nih.govresearchgate.net This suggests that membrane selectivity is crucial to its mechanism of action. nih.govresearchgate.net
While MSI-594 adopts a surface-bound orientation in both zwitterionic POPC and anionic POPC/POPG bilayers, the presence of anionic lipids like POPG can enhance lipid-peptide interactions. nih.govacs.orgnih.govresearchgate.net This enhanced interaction in anionic bilayers may lead to a reduction in the heterogeneity of the peptide orientation compared to pure POPC bilayers. nih.gov
MD analyses have shown that MSI-594 can cause considerable disturbances to homogeneous zwitterionic POPC bilayer systems. researchgate.net Anionic POPG can produce significant fluctuations at lower concentrations within mixed bilayers. researchgate.net These findings underscore how variations in lipid composition influence the dynamic interaction and potential disruptive effects of MSI-594 on membranes. nih.govresearchgate.net
Influence of Lipid Composition on MSI-594 Interaction
| Lipid Bilayer System | Lipid Composition | Observed Effects / Interactions | Reference |
| POPC | Zwitterionic (mimics mammalian outer leaflet) | Surface-bound ("face-on") orientation; considerable disturbances observed in simulations. | nih.govacs.orgresearchgate.netumich.edu |
| 7:3 POPC/POPG | Mixed Zwitterionic/Anionic (mimics Gram-negative) | Surface-bound ("face-on") orientation; enhanced lipid-peptide interaction compared to pure POPC. | nih.govacs.orgnih.govresearchgate.netumich.edu |
| Various (simulated) | POPC, POPG, POPE, POPS, and mixtures thereof | Lipid composition affects membrane interaction and selectivity. | nih.govresearchgate.net |
Mechanistic Elucidation of Msi 594 Antimicrobial Activity
Membrane Disruption as a Primary Mode of Action
MSI-594 has been shown to disrupt the integrity of bacterial membranes, leading to cell death. nih.govmdpi.com This disruption involves interactions with the lipid tails within the hydrophobic core of the lipid bilayer. mdpi.com
Investigations suggest that MSI-594 employs a detergent-type mechanism for membrane disintegration. nih.govmdpi.comresearchgate.net This mechanism involves the fragmentation of lipid bilayers into smaller aggregates, such as micelles or small unilamellar vesicles (SUVs). nih.govacs.org Solid-state NMR experiments have confirmed that MSI peptides, including MSI-594, can fragment large unilamellar vesicles (LUVs) through a detergent-like mechanism. nih.govacs.org These fragmented lipid aggregates contain both MSI peptides and lipid molecules. nih.govacs.org
Evidence also supports a carpet mechanism of membrane disruption for MSI-594. mdpi.comnih.govcapes.gov.brresearchgate.netacs.orgnih.govrsc.org In this model, the peptide initially binds electrostatically to the negatively charged surface of the bacterial membrane, accumulating on the surface like a carpet. nih.govcapes.gov.br Once a threshold concentration is reached, the peptides insert into the membrane, causing disruption without necessarily forming discrete pores. nih.govcapes.gov.br Solid-state NMR data and experimental findings on membrane orientations suggest that MSI-594 is likely to disrupt the cell membrane through the carpet mechanism. nih.govcapes.gov.bracs.orgnih.gov Studies using accelerated molecular dynamics (aMD) simulations have also indicated that MSI-594 functions via the carpet mechanism to disrupt bacterial membrane systems. nih.govresearchgate.netrsc.org
Detergent-Type Mechanism of Membrane Disintegration
Permeabilization of Bacterial Membranes
Beyond general disruption, MSI-594 also increases the permeability of bacterial membranes, allowing for leakage of intracellular components and potentially facilitating access to intracellular targets. nih.govresearchgate.net
For Gram-negative bacteria, the outer membrane acts as a significant barrier. acs.orgnih.govnih.gov MSI-594 is effective at permeabilizing the outer membrane of Gram-negative bacteria, which is a crucial initial step for its activity. acs.orgnih.govnih.gov This permeabilization is mainly attributed to electrostatic interactions between the cationic peptide and the negatively charged components of the outer membrane. nih.govcapes.gov.br Studies using assays like 8-anilinonaphthalene-1-sulfonic acid (ANS) uptake have demonstrated the ability of MSI-594 to perturb the outer membrane of E. coli. nih.gov
A key component of the Gram-negative outer membrane is lipopolysaccharide (LPS), which forms a well-organized permeability barrier. acs.orgnih.gov MSI-594 interacts directly with LPS. acs.orgnih.govmdpi.comresearchgate.netnih.govacs.orgntu.edu.sgnih.gov In the presence of LPS micelles, MSI-594 adopts a helical hairpin or helix-loop-helix structure, which is distinct from the straight helix observed in detergent micelles. mdpi.comacs.orgnih.gov This helical hairpin fold is stabilized by packing interactions among several hydrophobic residues. mdpi.comacs.orgntu.edu.sg The aromatic ring of Phe5 and the side-chain methyl groups of residues like Ile2, Ala9, Ile13, Leu17, and Leu20 are involved in interactions with LPS. mdpi.comresearchgate.netacs.orgntu.edu.sg These interactions are crucial for the permeabilization of the LPS layer. acs.orgnih.govacs.org A mutation of Phe5 to Alanine (B10760859) (MSI-594F5A) resulted in a change from the helical hairpin to an open helical conformation and showed reduced activity against Gram-negative bacteria due to limited permeabilization through the LPS layer, highlighting the importance of the helical hairpin structure for outer membrane permeabilization. acs.orgnih.govmdpi.comacs.org MSI-594 has been shown to bind LPS and disrupt LPS aggregates. nih.gov
Interactions of Msi 594 with Biological Membranes and Their Components
Molecular Interactions with Lipopolysaccharide (LPS)
Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria, forming a significant permeability barrier. acs.orgacs.org MSI-594 interacts with LPS, which is considered essential for its activity against Gram-negative pathogens. acs.org The interaction involves specific molecular contacts between the peptide and the lipid A moiety of LPS. researchgate.netresearchgate.net
Ionic and Hydrogen Bonding with Lipid A Phosphate (B84403) Groups
The cationic residues of MSI-594 play a critical role in its interaction with LPS. These positively charged amino acids form strong ionic and/or hydrogen bonds with the negatively charged phosphate groups located in the lipid A portion of LPS. researchgate.netresearchgate.netkarger.comumich.edu The spatial arrangement of cationic residues in the MSI-594 structure, particularly the distance between key lysine (B10760008) residues (K4/K18 and K7/K18), appears to be geometrically compatible with the distance between the two phosphate groups of lipid A, facilitating strong binding. ntu.edu.sgresearchgate.net This electrostatic interaction is a primary driving force for the initial association of MSI-594 with the LPS layer. mdpi.comcapes.gov.br
Packing Interactions with Acyl Chains of LPS
In addition to electrostatic interactions with the phosphate groups, hydrophobic residues of MSI-594 are involved in packing interactions with the acyl chains of LPS. researchgate.netresearchgate.netkarger.com The non-polar face of MSI-594, particularly residues like I2, F5, V16, and L20, shows proximity to the acyl chains of LPS in structural models, indicating plausible hydrophobic interactions. researchgate.netresearchgate.net These interactions contribute to the stable association of the peptide with the LPS micelle structure. ntu.edu.sgacs.org The packing of aromatic side chains, such as phenylalanine at position 5 (Phe5), is important for stabilizing the compact structure of MSI-594 when bound to LPS and has a notable impact on LPS-binding affinity. acs.orgkarger.comresearchgate.net
Perturbation of LPS Micelle Structures and Aggregates
MSI-594's interaction with LPS leads to structural perturbations of LPS micelles and aggregates. ntu.edu.sgresearchgate.net Studies using techniques like dynamic light scattering (DLS) and fluorescence spectroscopy have demonstrated that MSI-594 can alter the size and structure of LPS aggregates. researchgate.net This perturbation and disaggregation of LPS micelles is considered a key aspect of the peptide's ability to overcome the LPS-mediated barrier in Gram-negative bacteria and is correlated with its anti-endotoxic activity. ntu.edu.sgacs.orgresearchgate.netntu.edu.sg The ability of MSI-594 to perturb LPS structure may facilitate its translocation through the outer membrane. mdpi.com
Interactions with Synthetic Lipid Bilayers
The interaction of MSI-594 with synthetic lipid bilayers has been extensively studied using techniques such as solid-state NMR, circular dichroism, differential scanning calorimetry, sum frequency generation (SFG) vibrational spectroscopy, attenuated total reflectance-Fourier transform infrared spectroscopy (ATR-FTIR), and molecular dynamics simulations. nih.govnih.govcapes.gov.brresearchgate.netresearchgate.net These studies provide insights into how MSI-594 interacts with membranes of varying lipid compositions, mimicking different cellular environments. nih.govresearchgate.net
Zwitterionic Lipid Systems (e.g., POPC)
In zwitterionic lipid systems, such as those composed solely of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), MSI-594 exhibits interactions that are characterized as hydrophobic in nature. nih.gov Studies using accelerated molecular dynamics simulations have shown that MSI-594 can cause considerable disturbances to homogeneous zwitterionic POPC bilayers. mdpi.comresearchgate.net Experimental findings indicate that the helical hairpin structure of MSI-594 adopts a surface-bound orientation ("face-on") when interacting with POPC bilayers. nih.govresearchgate.netacs.org While MSI-594 shows lower activity in POPC systems compared to anionic systems, its interaction still leads to membrane disruption, likely via a carpet mechanism. nih.govnih.govresearchgate.netacs.org
Anionic Lipid Systems (e.g., POPG, POPS)
MSI-594 demonstrates stronger interactions with anionic lipid systems, such as those containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS), compared to zwitterionic systems. nih.govcapes.gov.br The presence of anionic lipids in bacterial membranes contributes significantly to the selectivity of cationic AMPs like MSI-594. nih.govfrontiersin.org
In POPG systems, the interaction is primarily hydrophilic due to the electrostatic attraction between the cationic peptide and the negatively charged phosphate groups of POPG. nih.gov This interaction leads to a higher degree of fluctuation in the average area per lipid in the bilayer, suggesting increased membrane permeability. nih.gov MSI-594 can induce disorder in the orientation of lipids and even lead to the formation of nonbilayer structures at higher peptide-to-lipid ratios in POPG bilayers, consistent with a membrane-disrupting mechanism. capes.gov.br Molecular dynamics simulations indicate that anionic POPG can render maximum fluctuations, even at lower concentrations in mixed bilayers like POPC/POPG (7:3). nih.gov
While the interaction with POPC/POPS (7:3) mixed systems is described as hydrophilic, similar to POPG, the specific details of MSI-594's interaction with pure POPS bilayers are also investigated. nih.govresearchgate.net Accelerated molecular dynamics simulations have been used to study the dynamic interaction of MSI-594 with POPS bilayers. nih.govresearchgate.net The electrostatic interaction between the cationic peptide and the anionic POPS lipids in the outer leaflet of bacterial membranes plays a vital role in bacterial selectivity. frontiersin.org
Heterogeneous Bilayer Systems (e.g., POPC/POPG, POPC/POPS, POPG/POPE)
The interaction of MSI-594 with heterogeneous lipid bilayers, mimicking different biological membranes, reveals lipid-specific effects crucial to its mechanism of action. Accelerated molecular dynamics simulations have investigated MSI-594's dynamic interaction with POPC/POPG (7:3), POPC/POPS (7:3), and POPG/POPE (1:3 and 3:1) bilayer systems. nih.govresearchgate.netrsc.org These compositions represent simplified models of mammalian (POPC, POPC/POPS) and bacterial (POPC/POPG, POPG/POPE) membranes. researchgate.netmdpi.com
In POPC/POPG (7:3) bilayers, which can mimic the outer leaflet of Gram-negative bacterial membranes, the presence of anionic POPG lipids influences the interaction. researchgate.netmdpi.com MSI-594, being cationic, exhibits significant hydrophilic interaction with the phosphate head groups of POPG, in addition to hydrophobic interactions with the acyl chains. nih.gov Anionic POPG also appears to induce maximum fluctuations when present at lower concentrations, such as in the POPC/POPG (7:3) system. nih.govmdpi.com
The interaction with POPC/POPS (7:3) systems, mimicking the inner leaflet of mammalian membranes, is primarily hydrophilic in nature according to simulation studies. nih.govmdpi.com
POPG/POPE bilayers are used to model bacterial membranes, with POPG/POPE (3:1) mimicking Gram-positive and POPG/POPE (1:3) mimicking Gram-negative bacterial membranes. nih.govresearchgate.netmdpi.com In these systems, the interaction pattern of MSI-594 is dictated by significant hydrophilic interactions with phosphate head groups and contributions from dynamic water molecules. nih.gov The dynamicity of MSI-594 is found to be relatively rigid in POPG/POPE (1:3) compared to POPG/POPE (3:1), suggesting less membrane perturbation in the Gram-negative mimicking system. nih.gov
Effects on Membrane Organization and Dynamics
MSI-594's interaction with lipid bilayers leads to notable alterations in membrane organization and dynamics, including changes in lipid acyl-chain order, membrane thickness, and potentially the induction of non-bilayer lipid phases at higher concentrations. nih.govrsc.orgnih.gov
Alterations in Lipid Acyl-Chain Order
Solid-state 2H-NMR experiments with selectively deuterated lipids have revealed that MSI-594 induces disorder in the methylene (B1212753) units of the lipid acyl chains. nih.gov This disordering effect is generally observed near the glycerol (B35011) backbone and gradually decreases along the chain toward the terminal methyl group. nih.gov In POPG bilayers, the presence of MSI-594 leads to a reduction in lipid acyl chain order. nih.gov Similarly, in POPC multilamellar vesicles incorporated with MSI-594, acyl chain order parameters show a general disorder, particularly near the glycerol backbone. nih.gov
Changes in Membrane Thickness and Acyl-Chain Dynamics
The interaction of MSI-594 with lipid bilayers impacts membrane thickness and acyl-chain dynamics. Accelerated molecular dynamics simulations characterize the effect on the lipid bilayer by analyzing membrane thickness and acyl-chain dynamics. nih.govresearchgate.netrsc.org
In homogeneous POPC systems, the average calculated membrane thickness in the presence of MSI-594 is approximately 36.48 Å. nih.gov For single lipid bilayer systems of POPG, POPE, and POPS, the average calculated membrane thicknesses in the presence of MSI-594 are approximately 36.25 Å, 38.31 Å, and 37.99 Å, respectively. nih.gov
Changes in membrane thickness are also observed in heterogeneous systems. A significant difference in membrane thickness is noted when anionic lipid composition is altered, such as the change from POPG to POPS in model systems. nih.gov This supports the concept of lipid-specific action by MSI-594. nih.gov
Acyl-chain dynamics are also affected by MSI-594. The simulation results indicate that lipid composition influences acyl-chain dynamics upon interaction with the peptide. nih.govresearchgate.netrsc.org
The following table summarizes the average calculated membrane thickness for various homogeneous lipid bilayer systems in the presence of MSI-594:
| Lipid System | Average Membrane Thickness (Å) |
| POPC | 36.48 |
| POPG | 36.25 |
| POPE | 38.31 |
| POPS | 37.99 |
Induction of Non-Bilayer Lipid Phases
At higher peptide-to-lipid ratios, MSI-594 can induce the formation of non-bilayer lipid phases. nih.gov 31P NMR measurements using peptide-incorporated oriented lamellar bilayers of POPC and POPG have shown disorder in the orientation of lipids at lower peptide-to-lipid ratios (up to 1:20), and the formation of non-bilayer structures at higher ratios (>1:8). nih.gov This suggests that beyond a certain concentration threshold, MSI-594 significantly perturbs the lamellar phase structure of the lipid bilayer, leading to the formation of non-bilayer aggregates. nih.gov
Advanced Methodologies in Msi 594 Research
Computational Approaches
Computational methods, particularly molecular dynamics simulations, have been instrumental in studying the dynamic interactions of MSI-594 with various membrane environments.
Accelerated Molecular Dynamics (AMD) Simulations for Membrane Interactions
Accelerated Molecular Dynamics (aMD) simulations have been utilized to analyze the interaction of MSI-594 with lipid bilayers. nih.govrcsb.orgmdpi-res.com These simulations aim to provide atomic-level information regarding the peptide's membrane disruptive antimicrobial mechanism. mdpi-res.com Studies have investigated MSI-594 in the presence of eight different model membrane systems, including homogeneous bilayers of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) (POPG), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE), and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS), as well as heterogeneous mixtures like POPC/POPG (7:3), POPC/POPS (7:3), and POPG/POPE (1:3 and 3:1). nih.govrcsb.orgmdpi-res.comnih.gov
AMD simulations have demonstrated that MSI-594 can cause considerable disturbances to homogeneous zwitterionic POPC bilayers. nih.gov The simulations also indicated that MSI-594 exhibits the least disruption in a neutral POPE bilayer system. nih.gov Anionic POPG was found to produce the most fluctuations at lower concentrations within mixed bilayers, such as in 3:1 POPE/POPG and 7:3 POPC/POPG systems. nih.gov These detailed MD studies have depicted specific membrane interactions of the MSI-594 peptide. nih.gov The simulated results help in discriminating the effects of cationic MSI-594 against zwitterionic, anionic, and neutral lipid moieties. mdpi-res.com Analysis of lipid acyl-chain order, membrane thickness, and acyl-chain dynamics characterizes the effect on the lipid bilayer due to peptide interaction. mdpi-res.com Simulation results suggest that lipid composition influences the membrane interaction of MSI-594, highlighting the importance of membrane selectivity in its mechanism of action. mdpi-res.com
Biophysical Spectroscopic Techniques
Biophysical spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, have been crucial for determining the structure and orientation of MSI-594 in various environments, including membrane-mimicking systems. chem960.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, encompassing both solution and solid-state methods, has been a key technique for obtaining structural determinants of antimicrobial peptides like MSI-594. chem960.commdpi.com These studies are essential because the function of antimicrobial peptides is exerted at the cell membrane interface, necessitating structural determination in a biologically relevant membrane environment. chem960.com
High-resolution solution NMR spectroscopy has been employed to determine the three-dimensional structure of MSI-594 in membrane-mimicking environments. nih.govchem960.commdpi.com Studies using dodecylphosphocholine (B1670865) (DPC) micelles revealed a straight helical structure for MSI-594. nih.govchem960.com However, in the presence of lipopolysaccharide (LPS) micelles, MSI-594 adopts a distinct helical hairpin or helix-loop-helix structure. nih.govnih.gov This difference in structure depending on the membrane mimic environment underscores the importance of studying peptide conformation in relevant biological contexts. chem960.com The atomic-resolution structure determined in a lipid environment is well-suited for subsequent simulation studies. nih.gov
Solid-state NMR has been extensively used to investigate the interaction, conformation, and orientation of MSI-594 when bound to lipid membranes. nih.govchem960.comnih.gov Techniques such as 31P and 2H solid-state NMR have been applied to study the interaction of MSI-594 with lipid membranes. 15N NMR data from experiments on aligned lipid bilayers containing 15N-labeled peptide have provided insights into the orientation of MSI-594 in bilayers. These data suggest that the peptide is oriented nearly perpendicular to the bilayer normal, implying that the peptide's helical axis is oriented nearly parallel to the bilayer surface. chem960.comnih.gov This orientation is not consistent with a barrel-stave mechanism of membrane disruption. Solid-state NMR results reveal that the peptides are oriented nearly parallel to the bilayer surface. The tilt of the MSI-594 helix has been reported to vary from 15 to 25 degrees from the bilayer surface in POPC/POPG bilayers. chem960.com
Two-dimensional Polarization Inversion Spin Exchange at the Magic Angle (2D PISEMA) solid-state NMR experiments, in conjunction with 15N solid-state NMR, have been employed to determine the membrane orientation of MSI-594. chem960.com These experiments are performed on mechanically aligned bilayers containing 15N-labeled peptides. chem960.com By measuring 15N chemical shifts and 1H-15N dipolar couplings, researchers can deduce the orientation of the peptide's amide sites. 2D PISEMA experiments on aligned samples revealed that the membrane orientation of MSI-594 does not vary significantly with different lipid compositions within experimental errors. chem960.com These NMR parameters have revealed that the helical peptide is oriented near the surface of the membrane, supporting a model other than the barrel-stave mechanism for membrane disruption.
Here is a summary of some research findings related to MSI-594 methodologies:
| Methodology | Key Findings | Relevant Lipid Systems |
| Accelerated Molecular Dynamics (AMD) | Causes significant disturbances in POPC bilayers; least disruption in POPE; anionic POPG causes fluctuations; membrane selectivity observed. | POPC, POPG, POPE, POPS, POPC/POPG, POPC/POPS, POPG/POPE |
| High-Resolution Solution NMR (in micelles) | Adopts a straight helix in DPC micelles; forms a helical hairpin/helix-loop-helix structure in LPS micelles. | DPC, LPS |
| Solid-State NMR (Membrane Orientation) | Oriented nearly perpendicular to the bilayer normal (parallel to surface); tilt angle 15-25 degrees in POPC/POPG. | POPC, POPG, POPC/POPG |
| 2D PISEMA and 15N Solid-State NMR (Orientation) | Confirms surface orientation; rules out barrel-stave mechanism; orientation stable across tested lipid compositions. | Mechanically aligned lipid bilayers (POPC, POPG, mixtures) |
Solid-State NMR for Membrane-Bound Conformations and Orientations
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Sum Frequency Generation (SFG) and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, are valuable tools for studying the structure and orientation of peptides at interfaces, including lipid bilayers.
SFG vibrational spectroscopy is a surface-sensitive technique used to investigate the molecular structure and orientation of peptides adsorbed at interfaces, such as lipid/aqueous interfaces researchgate.netresearchgate.net. Studies utilizing SFG have examined the interaction of MSI-594 with various lipid bilayers, including zwitterionic 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and anionic 7:3 POPC/1-palmitoyl-2-oleoyl-sn-glycero-3-phospho(1'-rac-glycerol) (POPG) lipid bilayers researchgate.netacs.orgnih.gov. SFG has been used to determine the orientation of MSI-594 associated with these lipid bilayers researchgate.netacs.orgnih.gov. Experimental SFG spectra of MSI-594 at the interface with POPC and 7:3 POPC/POPG lipid bilayers have been compared with simulated spectra to optimize the bent angle between the peptide's N- (1-11) and C- (12-24) termini helices and their membrane orientations researchgate.netacs.orgnih.gov. These studies indicate that the optimized MSI-594 helical hairpin structure adopts a complete lipid bilayer surface-bound orientation, described as "face-on," in both POPC and 7:3 POPC/POPG lipid bilayers researchgate.netresearchgate.netacs.orgnih.gov. SFG has also been used to study the interaction of MSI-594 with more complex model bacterial membranes, such as Escherichia coli polar lipid extract bilayers, highlighting the importance of heterogeneous lipid composition for understanding interaction kinetics nih.gov. SFG spectra indicative of the alpha-helical structure of MSI-594 have been observed at the interface between polystyrene and an MSI-594 solution nih.gov.
ATR-FTIR spectroscopy is another vibrational spectroscopy technique employed to study the interaction of MSI-594 with lipid membranes researchgate.netacs.orgnih.gov. This technique provides information about the secondary structure and orientation of peptides within the lipid bilayer environment. ATR-FTIR spectroscopy, in conjunction with SFG, has been used to determine the orientations of MSI-594 associated with zwitterionic POPC and anionic 7:3 POPC/POPG lipid bilayers researchgate.netacs.orgnih.gov. Simulated ATR-FTIR spectra based on NMR-determined structures have been compared with experimental spectra to refine the structural and orientation models of MSI-594 in lipid bilayers researchgate.netresearchgate.netacs.orgnih.gov. ATR-FTIR measurements have also been used to study MSI-594 bound to lipid bilayers sci-hub.se.
Sum Frequency Generation (SFG) Vibrational Spectroscopy
Optical Spectroscopy
Optical spectroscopy techniques, including Circular Dichroism (CD) and fluorescence spectroscopy, are valuable for analyzing the secondary structure of MSI-594 and assessing its effects on membrane permeability.
Circular Dichroism (CD) spectroscopy is widely used to study the secondary structure of peptides and proteins in various environments. Studies on MSI-594 have utilized CD to investigate its structural changes upon interaction with lipid membranes capes.gov.brnih.govnih.gov. The binding of MSI-594 to lipid membranes is associated with a structural transition from a random coil in solution to an alpha-helical conformation upon membrane interaction capes.gov.brnih.govnih.gov. CD spectroscopy has also been used in conjunction with NMR to confirm that fragmented lipid aggregates induced by MSI peptides contain lipid molecules acs.orgfigshare.com. CD studies on a mutant peptide, MSI-594F5A, derived from MSI-594, indicated a progressive loss of helical secondary structure dntb.gov.ua.
Fluorescence spectroscopy, often employing probes like 8-anilinonaphthalene-1-sulfonic acid (ANS) and N-phenyl-1-naphthylamine (NPN), is used to assess the membrane permeabilization activity of antimicrobial peptides. The uptake of ANS by Escherichia coli cells in the presence of MSI-594 suggests that outer membrane permeabilization is primarily due to electrostatic interactions capes.gov.brnih.gov. NPN is a hydrophobic dye whose fluorescence increases significantly in a non-polar environment, such as the interior of a cell membrane. Increased NPN fluorescence upon addition of MSI-594 to bacterial cell suspensions indicates disruption and permeabilization of the outer membrane, allowing the dye to access the hydrophobic core of the membrane nih.govntu.edu.sg. This increased fluorescence intensity is a direct measure of the peptide's ability to perturb the membrane barrier.
Circular Dichroism (CD) for Secondary Structure Analysis
Calorimetric Techniques
Calorimetric techniques, such as Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC), provide thermodynamic information about the interaction of MSI-594 with lipid membranes.
Differential Scanning Calorimetry (DSC) measures the heat changes associated with phase transitions in lipid bilayers and can reveal how peptides affect membrane fluidity and stability. DSC studies have been conducted to investigate the interaction of MSI-594 with lipid membranes capes.gov.brnih.govnih.gov. These studies have shown that MSI-594 can influence the phase transition temperature of lipid dispersions. For instance, DSC measurements using peptide-DiPoPE dispersions showed that both MSI-78 and MSI-594 repress the lamellar-to-inverted hexagonal phase transition by inducing positive curvature strain capes.gov.brnih.govnih.gov. DSC thermograms of DiPoPE incorporated with different concentrations of MSI-594 show changes in the phase transition temperature compared to pure DiPoPE nih.gov.
| Peptide | Lipid | Peptide Concentration (mol %) | Phase Transition Temperature (°C) |
| Pure | DiPoPE | 0 | 43 |
| MSI-594 | DiPoPE | 0.2 | Increased (relative to pure) |
| MSI-594 | DiPoPE | 0.4 | Increased (relative to pure) |
Note: Specific temperature values for peptide-incorporated DiPoPE at 0.2 and 0.4 mol% were indicated as increased relative to the pure lipid in the source nih.gov.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during molecular binding events, providing thermodynamic parameters such as binding affinity, enthalpy, and stoichiometry muni.czcreative-biostructure.com. ITC has been used to quantify the interaction of antimicrobial peptides, including MSI-594, with lipopolysaccharide (LPS) ntu.edu.sgdntb.gov.uantu.edu.sg. While specific detailed ITC data for MSI-594 binding to LPS were not extensively detailed in the search results, ITC is a recognized technique for studying the thermodynamics of peptide-LPS interactions, which are relevant to MSI-594's activity against Gram-negative bacteria ntu.edu.sgdntb.gov.uantu.edu.sgnih.govcore.ac.uk.
| Technique | Information Gained | Key Findings for MSI-594 |
| SFG Vibrational Spectroscopy | Structure and orientation at interfaces | Adopts a "face-on" orientation in POPC and POPG/POPC bilayers; alpha-helical structure. researchgate.netresearchgate.netacs.orgnih.govnih.gov |
| ATR-FTIR Spectroscopy | Secondary structure and orientation in lipid bilayers | Used in conjunction with SFG to determine orientation; supports helical structure. researchgate.netacs.orgnih.govsci-hub.se |
| Circular Dichroism (CD) | Secondary structure in solution and bound to membranes | Transitions from random coil to alpha-helix upon membrane binding. capes.gov.brnih.govnih.govacs.orgfigshare.com |
| Fluorescence Spectroscopy (NPN) | Outer membrane permeabilization | Induces outer membrane permeabilization in E. coli. capes.gov.brnih.govnih.govntu.edu.sg |
| Differential Scanning Calorimetry (DSC) | Effects on lipid phase transitions and membrane stability | Represses lamellar-to-inverted hexagonal phase transition; induces positive curvature strain. capes.gov.brnih.govnih.gov |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding interactions | Used to study interaction with LPS. ntu.edu.sgdntb.gov.uantu.edu.sgnih.govcore.ac.uk |
Differential Scanning Calorimetry (DSC) for Lipid Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow to a sample as a function of temperature. In the context of lipid research, DSC is a powerful tool for studying thermotropic phase transitions of lipid bilayers, such as the transition from a gel phase to a liquid crystalline phase, or transitions involving non-bilayer structures. scispace.comresearchgate.net These transitions occur at specific temperatures and are associated with changes in the ordering and dynamics of lipid acyl chains.
DSC has been applied to investigate the interaction of MSI-594 with model lipid membranes. Studies have shown that MSI-594 can influence the phase transition behavior of lipids, indicating its integration into or association with the lipid bilayer. For instance, investigations involving DiPoPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) vesicles have demonstrated that MSI-594 can repress the lamellar-to-inverted hexagonal (Lα-to-HII) phase transition. nih.gov The presence of MSI-594 led to an increase in the phase transition temperature of DiPoPE dispersions. Pure DiPoPE multilamellar vesicles (MLVs) exhibited an Lα to HII phase transition at 43°C. nih.gov However, the incorporation of 0.4 mol % MSI-594 shifted this transition temperature to 47°C. nih.gov
This increase in the phase transition temperature suggests that MSI-594 induces positive curvature strain on the lipid bilayers. nih.gov This effect is consistent with a mechanism where the peptide interacts with the lipid headgroups and the interfacial region, promoting a tendency towards positive curvature. Such alterations in membrane curvature strain are relevant to understanding how AMPs like MSI-594 can destabilize and disrupt bacterial membranes. nih.gov
| Sample | MSI-594 Concentration (mol %) | Lα to HII Phase Transition Temperature (°C) |
| Pure DiPoPE MLVs | 0 | 43 |
| DiPoPE MLVs + MSI-594 | 0.4 | 47 |
Table 1: Effect of MSI-594 on the Lα to HII Phase Transition Temperature of DiPoPE MLVs. nih.gov
DSC studies, often combined with techniques like solid-state NMR, have provided crucial information regarding the interaction of MSI-594 with the hydrophobic core and headgroup regions of lipid bilayers, supporting models of membrane disruption such as the carpet mechanism.
Microscopy and Imaging Techniques
Microscopy and imaging techniques offer direct visualization of the morphological changes induced by MSI-594 on membranes and bacterial cells at various scales.
Atomic Force Microscopy (AFM) for Membrane Surface Perturbations
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can provide detailed topographical information about surfaces at the nanoscale. It is particularly useful for studying the effects of antimicrobial peptides on lipid bilayers and bacterial cell surfaces in a near-native hydrated environment. AFM can reveal peptide-induced changes such as membrane thinning, pore formation, and general surface roughening or perturbation.
While direct published AFM images specifically detailing MSI-594's interaction with membranes were not extensively highlighted in the search results, AFM has been successfully employed to study the membrane-disrupting effects of related peptides, such as MSI-78. nih.gov These studies on MSI-78 have shown the induction of bilayer thinning and surface perturbations upon peptide binding. nih.gov Given that MSI-594 is a hybrid peptide incorporating elements of MSI-78 and is known to disrupt membranes via mechanisms like the carpet model, AFM would be a suitable technique to visualize the surface changes it induces on model membranes and potentially on bacterial cell envelopes. nih.gov Expected observations from AFM studies of MSI-594 could include the appearance of peptide aggregates on the membrane surface, alterations in the bilayer height indicative of thinning, and potentially the formation of pores or detergent-like disruptions depending on the peptide concentration and lipid composition. AFM can thus provide visual evidence supporting the membrane-disruptive mechanisms inferred from other techniques like DSC and spectroscopy.
Live Cell Raman Spectroscopy and Fluorescence Microscopy (for Pseudomonas models)
Live cell Raman spectroscopy and fluorescence microscopy are valuable tools for investigating the interactions of antimicrobial peptides with live bacteria, including Pseudomonas species, and for monitoring cellular responses and membrane integrity in real-time.
Raman spectroscopy is a label-free vibrational spectroscopic technique that provides information about the molecular composition and structure of a sample. When applied to live bacterial cells, it can detect changes in cellular components such as lipids, proteins, nucleic acids, and carbohydrates upon exposure to antimicrobial agents. Studies using Raman spectroscopy on Pseudomonas aeruginosa treated with antimicrobial peptides have shown changes in spectral peaks corresponding to various biomolecules, indicating cellular stress, damage, or lysis. This technique can help identify which cellular components are affected by MSI-594 and provide insights into its mode of action on Pseudomonas at a molecular level.
Fluorescence microscopy involves the use of fluorescent dyes or proteins to visualize specific cellular structures or processes. In the context of AMP research, fluorescence microscopy, often using membrane-impermeable dyes like propidium (B1200493) iodide (PI), is widely used to assess bacterial membrane integrity. PI is typically excluded from live cells with intact membranes but can enter cells with damaged membranes and stain nucleic acids, leading to fluorescence. Live cell fluorescence microscopy can track the kinetics of membrane permeabilization induced by MSI-594 in Pseudomonas models, providing direct visual evidence of membrane damage over time and across a bacterial population. Furthermore, fluorescence microscopy can be used with other dyes to monitor changes in membrane potential, intracellular ion concentrations, or the generation of reactive oxygen species (ROS) upon peptide treatment, offering a more comprehensive picture of the cellular impact of MSI-594. While specific published studies using live cell Raman spectroscopy and fluorescence microscopy directly on Pseudomonas treated with MSI-594 were not found in the immediate search results, these techniques are well-established for studying the effects of AMPs on bacterial membranes and are applicable to investigating MSI-594's interactions with Pseudomonas models.
Engineering and Modification of Msi 594 for Enhanced Activity
Design and Characterization of Mutant Peptides
Modifications to the amino acid sequence of MSI-594 have been explored to understand the structure-function relationship and improve its properties. These modifications can lead to altered structural conformations and subsequent changes in biological activity.
Structural and Functional Consequences of Specific Amino Acid Substitutions (e.g., MSI-594F5A)
In the presence of lipopolysaccharide (LPS) micelles, which mimic the outer membrane environment of Gram-negative bacteria, MSI-594 adopts a helical hairpin or helix-loop-helix structure. nih.govwikipedia.org The phenylalanine residue at position 5 (Phe5) plays a crucial role in stabilizing the hydrophobic core of this helical hairpin structure through packing interactions and is involved in interactions with LPS. nih.govwikipedia.orgnih.gov
To investigate the functional importance of Phe5, a mutant peptide, MSI-594F5A, was designed and characterized. In this analogue, the phenylalanine residue at position 5 is substituted with alanine (B10760859). wikipedia.orgnih.gov Structural analysis using NMR spectroscopy revealed that this single amino acid substitution results in a distinct change in conformation in LPS micelles, transitioning from the helical hairpin structure observed in native MSI-594 to an open helical conformation without significant packing interactions. wikipedia.orgnih.gov The MSI-594F5A peptide forms an amphipathic curved helix in LPS micelles. nih.gov
The functional consequences of the F5A mutation are notable, particularly concerning activity against Gram-negative bacteria. While MSI-594F5A retains antibacterial activity against Gram-positive bacteria, its activity against Gram-negative bacteria is significantly reduced compared to the native MSI-594 peptide. nih.gov This reduced efficacy against Gram-negative pathogens is attributed to the impaired ability of MSI-594F5A to effectively permeate the LPS layer of the outer membrane. nih.gov Biophysical studies, including ITC and optical spectroscopy, have shown that the MSI-594F5A mutant exhibits impaired LPS binding and a lower capacity to perturb LPS aggregates. The F5A substitution was found to reduce the affinity for LPS approximately 4-fold.
Studies suggest that MSI-594 interacts with lipid tails in the hydrophobic core of the membrane, leading to membrane disruption via a detergent-type or carpet mechanism. wikipedia.org The structural changes induced by the F5A mutation in MSI-594F5A directly impact these interactions, limiting its ability to effectively disrupt the Gram-negative outer membrane barrier.
The following table summarizes some key characteristics and findings for MSI-594 and its MSI-594F5A mutant:
| Feature | MSI-594 | MSI-594F5A mutant | Source |
| Sequence | GIGKFLKKAKKGIGAVLKVLTTG | GIGKALKKAKKGIGAVLKVLTTG | nih.govnih.gov |
| Conformation in LPS micelles | Helical hairpin/helix-loop-helix | Open helical/Amphipathic curved helix | wikipedia.orgnih.gov |
| Phe5 role | Stabilizes hydrophobic hub, LPS interaction | Substituted with Ala | nih.govwikipedia.orgnih.gov |
| Antibacterial activity (Gram-negative) | High | Reduced | nih.gov |
| Antibacterial activity (Gram-positive) | Active | Retained activity | nih.gov |
| LPS binding affinity | High | Impaired (approx. 4-fold lower) | |
| Membrane permeabilization (E. coli) | Significant | Significantly lower |
Hybrid Peptide Design Strategies
Beyond single amino acid substitutions, MSI-594 has been utilized in the design of hybrid peptides, often by fusing it with other functional domains or modifying it with chemical moieties to enhance specific properties like bactericidal activity or pharmacokinetic profiles.
Fusion with Endolysins (e.g., LysECD7) to Enhance Bactericidal Activity
Endolysins, enzymes derived from bacteriophages, are being explored as potential therapeutic agents against antibiotic-resistant bacteria, particularly Gram-negative pathogens. A significant challenge for endolysins targeting Gram-negative bacteria is their inability to efficiently penetrate the outer membrane, which is protected by the LPS layer. nih.gov
Fusion of endolysins with peptides known to interact with and disrupt LPS has emerged as a strategy to overcome this barrier and enhance endolysin access to the peptidoglycan layer. MSI-594, with its established ability to bind and disrupt LPS, is a suitable candidate for such fusion strategies.
LysECD7 is an endolysin derived from phages that demonstrates activity against Acinetobacter baumannii, a critical multidrug-resistant Gram-negative pathogen. Studies have explored fusing LysECD7 with LPS-interacting peptides, including MSI-594. Fusion proteins were created by genetically linking MSI-594 to the C-terminus of LysECD7, often using a flexible linker sequence like a Gly-Ser linker.
Research findings indicate that fusion of MSI-594 with LysECD7 (resulting in the Lys-MSI fusion protein) significantly enhances the bactericidal activity against A. baumannii in vitro compared to LysECD7 alone. Another fusion protein, Lys-Li5-MSI (containing MSI-594 and another LPS-interacting peptide, Li5), showed even further increased activity.
In vitro antibacterial activity assays demonstrated a concentration-dependent effect for LysECD7 and its fusion proteins. The minimal active concentration (defined as >33% bactericidal activity after 30 minutes) for LysECD7 was 16 μg/mL, while for Lys-MSI it was 8 μg/mL, and for Lys-Li5-MSI it was 4 μg/mL. Furthermore, the minimum inhibitory concentration (MIC) for LysECD7 was reported to exceed 1024 μg/mL, similar to Lys-Li5, whereas the MICs for both Lys-MSI and Lys-Li5-MSI were identical at 16 μg/mL.
These results suggest that the presence of the MSI-594 sequence in the fusion proteins facilitates the endolysin's access to its target by disrupting the LPS barrier, leading to enhanced antibacterial efficacy.
The following table presents comparative in vitro activity data for LysECD7 and its fusion proteins:
| Construct | Minimal Active Concentration (>33% bactericidal activity at 30 min) | Minimum Inhibitory Concentration (MIC) | Source |
| LysECD7 | 16 μg/mL | >1024 μg/mL | |
| Lys-MSI | 8 μg/mL | 16 μg/mL | |
| Lys-Li5-MSI | 4 μg/mL | 16 μg/mL |
Fatty Acid Derivatization for Pharmacokinetic Modulation (in preclinical models)
A limitation for the systemic therapeutic application of some endolysins is their relatively short half-life in the bloodstream. Modifying endolysins or endolysin-peptide fusion proteins with fatty acid chains is a strategy employed to improve their pharmacokinetic properties, such as extending their half-life, often by promoting binding to serum albumin.
In studies involving the LysECD7-based fusion proteins, the Lys-Li5-MSI construct, which showed enhanced in vitro activity due to the presence of MSI-594 and Li5, was selected for further modification to improve its pharmacokinetic profile. A cysteine residue was introduced into the Lys-Li5-MSI sequence through mutation (Lys-Li5-MSIV12C). This introduced cysteine residue served as an attachment point for conjugation with a C16 fatty acid chain.
The resulting fatty acid-derivatized protein, denoted V12C-C16, was evaluated in preclinical models. Studies in mice demonstrated that the V12C-C16 conjugate exhibited a more favorable pharmacokinetic profile compared to the non-derivatized Lys-Li5-MSI fusion protein. This pharmacokinetic improvement contributed to enhanced therapeutic efficacy against lethal A. baumannii infection in the mouse model. This highlights fatty acid derivatization as a viable approach to modulate the pharmacokinetic behavior of MSI-594-containing hybrid proteins for potential systemic applications. The length and position of fatty acid chains can influence the resulting pharmacokinetic properties and potency.
Preclinical Efficacy and Therapeutic Potential in Model Systems
In Vitro Activity Against Microorganisms
In vitro studies have demonstrated the direct antimicrobial effects of MSI-594 across different classes of microorganisms.
MSI-594 has been characterized as a highly active AMP exhibiting broad-spectrum activity. nih.govnih.govresearchgate.net Its activity extends to bacteria, fungi, and viruses. nih.govnih.govresearchgate.net Research indicates its effectiveness against both Gram-negative bacteria, such as Escherichia coli and Acinetobacter baumannii, and Gram-positive bacteria, including Staphylococcus aureus.
The emergence of multidrug-resistant (MDR) pathogens underscores the importance of developing new antimicrobial strategies. AMPs like MSI-594 are being explored as potential solutions to this challenge. Studies have shown MSI-594's activity against MDR Acinetobacter baumannii. Furthermore, fusion proteins incorporating the MSI-594 sequence have demonstrated enhanced antibacterial activity against MDR A. baumannii in vitro. The membrane-targeting mechanism of cationic amphiphiles like MSI-594 is thought to contribute to the less frequent observation of in vitro resistance compared to conventional antibiotics.
Antimicrobial peptides are recognized for their potential activity against bacterial biofilms, which are often resistant to traditional antibiotics. While the broad category of AMPs and related peptides have shown anti-biofilm properties, specific detailed experimental data on the anti-biofilm activity of MSI-594 itself was not prominently featured in the reviewed literature snippets. Some studies on MSI peptides suggest a detergent-like mechanism of membrane disruption that is also observed in peptides with anti-biofilm activity, but a direct assertion of MSI-594's anti-biofilm efficacy requires further specific data.
Efficacy Against Multidrug-Resistant Strains
In Vivo and Ex Vivo Efficacy in Animal and Cellular Models
Evaluation of MSI-594's efficacy has also extended to cellular and animal model systems, particularly concerning its interaction with bacterial membranes and its potential in infection models.
While the potential for testing AMPs in animal infection models is recognized, direct in vivo efficacy data specifically for the standalone MSI-594 peptide in models such as murine systemic infections, wound/burn skin infections, or corneal keratitis was limited in the provided information. However, studies involving fusion proteins containing the MSI-594 sequence have reported enhanced therapeutic efficacy against lethal A. baumannii infection in murine models.
A significant focus of MSI-594 research has been on its interaction with bacterial membranes. MSI-594 is known to function via a carpet mechanism to disrupt bacterial membrane systems. For Gram-negative bacteria, MSI-594 must overcome the outer membrane barrier to reach intracellular targets. nih.govnih.gov In the presence of lipopolysaccharide (LPS), a key component of the Gram-negative outer membrane, MSI-594 adopts a helical hairpin structure, which is crucial for outer membrane permeabilization. nih.govnih.govresearchgate.net Studies comparing MSI-594 with a mutant peptide, MSI-594F5A, demonstrated that the helical hairpin conformation is essential for efficient permeabilization of the LPS layer and high activity against Gram-negative bacteria. nih.govnih.gov
MSI-594 causes considerable disruption to model lipid bilayers, including those designed to mimic the composition of Gram-negative bacterial outer and inner membranes, such as those derived from E. coli lipid extracts. scispace.com Outer membrane permeabilization is largely attributed to electrostatic interactions between the cationic peptide and the negatively charged membrane components like LPS. nih.gov
Experimental data, such as dye leakage assays, have shown that MSI-594 induces the release of entrapped substances from vesicles mimicking bacterial membranes, indicating membrane disruption. nih.gov The minimum inhibitory concentration (MIC) of MSI-594 against E. coli has been reported to be approximately 2 μg/ml, equivalent to about 817 nM. At a concentration of 1.4 μM, significant dye leakage (nearly 90%) from vesicles mimicking bacterial membranes was observed within minutes of MSI-594 addition. This evidence supports a mechanism involving the disruption of membrane integrity, potentially through a detergent-type process, where the peptide interacts with lipid tails in the hydrophobic core of the bilayer. scispace.com
Here is a summary of representative in vitro activity data:
| Microorganism Strain | Type | Reported MIC (µg/mL) | Reference |
| Escherichia coli | Gram-Negative | ~2 | |
| Acinetobacter baumannii | Gram-Negative | Data not explicitly provided for standalone MSI-594, but fusion proteins show enhanced activity. | |
| Staphylococcus aureus | Gram-Positive | Data not explicitly provided for standalone MSI-594. | |
| Various MDR A. baumannii | Gram-Negative | Fusion proteins MICs at 16 µg/mL. |
Note: MIC values for standalone MSI-594 against a broad range of specific strains and other microbial classes (fungi, viruses) were not consistently available in the provided snippets.
Future Research Directions and Translational Perspectives
Elucidating Atomistic-Level Details of Membrane Interaction
Understanding the precise atomistic-level interactions between MSI-594 and bacterial membranes is crucial for rational design and optimization. Studies utilizing accelerated molecular dynamics (aMD) simulations have investigated the interaction of MSI-594 with various model membrane systems, including those mimicking mammalian, Gram-negative, and Gram-positive bacterial membranes. researchgate.netmdpi.comrsc.orgnih.gov These simulations have revealed that the lipid composition of the membrane significantly affects the interaction of MSI-594, highlighting the importance of membrane selectivity in its mechanism of action. researchgate.netrsc.orgnih.gov
Experimental techniques such as solid-state nuclear magnetic resonance (NMR) spectroscopy, differential scanning calorimetry (DSC), and 31P NMR spectroscopy have shown that MSI-594 adopts an α-helical conformation and aligns itself in a parallel orientation within the lipid bilayer. researchgate.netnih.gov Further NMR studies in the presence of lipopolysaccharide (LPS) micelles, which mimic the outer membrane of Gram-negative bacteria, indicate that MSI-594 can form a helical hairpin or helix-loop-helix structure, distinct from the straight helix observed in detergent micelles. mdpi.comacs.orgfrontiersin.org This conformational change is believed to be important for permeating the LPS layer. acs.orgfrontiersin.org Research is ongoing to fully elucidate how this helical hairpin structure facilitates outer membrane permeabilization and the role of specific residues, such as Phe5, in these interactions. acs.orgfrontiersin.org
Rational Design of Next-Generation Antimicrobial Peptides
The detailed understanding of MSI-594's structure and membrane interaction provides a foundation for the rational design of novel antimicrobial peptides (AMPs) with improved properties. researchgate.netrsc.orgnih.gov Rational design approaches aim to enhance antimicrobial activity, reduce toxicity to mammalian cells, improve proteolytic stability, and decrease serum binding. frontiersin.orgasm.org
Knowledge of the structure-activity relationships (SAR) of AMPs, including the importance of cationic and hydrophobic amino acid distribution and amphipathic topology, is essential for designing next-generation peptides. mdpi.comasm.org Modifications to peptide sequences and structures, such as the incorporation of isopeptide bonds or the design of cationic amphiphiles that mimic AMP topology, are being explored to overcome limitations of natural AMPs like high manufacturing costs, poor pharmacokinetics, and limited in vivo efficacy. asm.orgacs.org Studies comparing MSI-594 with analogue peptides, such as MSI-594A, in terms of their conformation and orientation in lipid membranes, contribute to the design principles for peptides with desired membrane disruptive properties. researchgate.netnih.gov
Strategies for Overcoming Bacterial Resistance Mechanisms
While AMPs generally have a lower propensity for resistance development compared to conventional antibiotics due to their membrane-targeting mechanism, bacteria can still develop resistance. mdpi.comfrontiersin.org Future research focuses on understanding potential resistance mechanisms to MSI-594 and developing strategies to circumvent them.
The membrane-disruptive mechanism of MSI-594 makes it more difficult for bacteria to develop resistance through common mechanisms like target modification or efflux pumps, which are often seen with conventional antibiotics. mdpi.com However, bacteria might employ strategies such as modifying their membrane composition or producing proteases that degrade the peptide. Research into the effects of different lipid compositions on MSI-594 interaction is directly relevant to understanding how bacteria might alter their membranes to reduce susceptibility. researchgate.netrsc.orgnih.gov Investigating the structural requirements for MSI-594's interaction with LPS and the impact of mutations, like the Phe5Ala substitution in MSI-594F5A, provides insights into potential bacterial resistance mechanisms involving alterations to outer membrane components. acs.orgfrontiersin.org Future strategies may involve designing peptides with increased stability against proteases or developing combination therapies.
Development of Novel Formulations for Targeted Delivery (in preclinical context)
Efficient delivery of antimicrobial peptides to the site of infection in a preclinical setting is a significant challenge. Research is exploring novel formulations to enhance the efficacy and minimize potential off-target effects of MSI-594.
Preclinical formulation development involves selecting appropriate vehicles to ensure sufficient exposure at the infection site while considering factors like solubility, stability, and potential toxicity of excipients in relevant animal models. sgs.comadmescope.com Strategies for targeted delivery in preclinical studies are being investigated for various antimicrobials, including the use of nanoparticles, hydrogels, and liposomes. researchgate.netdrug-dev.comimrpress.com These approaches aim to increase drug concentration at the infection site, improve bioavailability, and potentially enable intracellular delivery for pathogens residing within host cells. researchgate.netimrpress.com While specific preclinical formulation data for MSI-594 is not extensively detailed in the search results, the general principles and technologies being developed for AMP and antibiotic delivery in preclinical models are applicable to future studies with MSI-594. This includes exploring formulations that can overcome biological barriers and provide controlled or triggered release of the peptide.
Synergistic Approaches with Conventional Antimicrobials and Adjuvants
Combining MSI-594 with conventional antibiotics or adjuvants represents a promising strategy to enhance antimicrobial activity, broaden the spectrum of action, and potentially mitigate the development of resistance. mdpi.combiomedres.usacs.orgubc.ca
Antimicrobial peptides, including MSI-594, have shown synergistic effects with conventional antibiotics. mdpi.combiomedres.usacs.org This synergy can allow for lower concentrations of each agent to be used, potentially reducing toxicity and the likelihood of resistance emergence. acs.org Research is ongoing to identify optimal combinations and understand the mechanisms underlying these synergistic interactions. acs.org This could involve AMPs facilitating the entry of conventional antibiotics into bacterial cells or targeting different aspects of bacterial physiology. Studies investigating the synergistic action of other host defense peptides with conventional antibiotics or other antimicrobial molecules like glycolipids provide a framework for exploring similar combinations with MSI-594. acs.org Future research will likely involve preclinical studies evaluating the efficacy of MSI-594 in combination therapies against a range of resistant pathogens.
Q & A
Q. What structural characteristics define MSI-594, and how do they relate to its antimicrobial activity?
MSI-594 is a synthetic hybrid peptide combining the cationic N-terminal domain of MSI-78 (from magainin) and the hydrophobic C-terminal domain of melittin. In lipopolysaccharide (LPS) micelles, it adopts a helical hairpin (helix-loop-helix) conformation stabilized by hydrophobic residues (Phe5, Ile2, Ile13, Leu17, Leu20), enabling interaction with Lipid A phosphate groups in bacterial membranes . This amphipathic structure allows selective membrane disruption via surface-parallel alignment, distinguishing it from pore-forming mechanisms .
Q. What experimental techniques are critical for characterizing MSI-594’s membrane interactions?
Key methodologies include:
- Circular Dichroism (CD) : To track conformational shifts (e.g., random coil to α-helix in lipid bilayers) .
- Solid-State NMR : Resolves atomic-level interactions, such as LPS binding via Phe5 and hydrophobic residues .
- Differential Scanning Calorimetry (DSC) : Measures peptide-induced curvature strain in lipid bilayers .
- 31P NMR : Detects lipid headgroup disorder and non-bilayer structure formation at high peptide/lipid ratios (>1:8) .
Q. How does MSI-594’s mechanism differ from other antimicrobial peptides (AMPs) like MSI-78?
MSI-594 primarily employs a carpet mechanism , disrupting membranes via surface adsorption and detergent-like fragmentation, while MSI-78 may use a toroidal pore mechanism in anionic bilayers (e.g., POPG). This divergence arises from MSI-594’s helical hairpin structure and lack of dimerization propensity, unlike MSI-78’s antiparallel dimer stabilized by a "phenylalanine zipper" .
Q. Why does MSI-594 exhibit selectivity for bacterial over mammalian membranes?
Selectivity stems from stronger electrostatic interactions with anionic lipids (e.g., POPG, POPS) prevalent in bacterial membranes. In zwitterionic POPC (mimicking mammalian membranes), MSI-594 causes minimal perturbation (e.g., area per lipid increases by 5–10 Å vs. 10–17 Å in POPG systems) .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations resolve conflicting data on MSI-594’s membrane interactions?
Accelerated MD (aMD) simulations (50 ns) quantify lipid-specific effects:
- Membrane Thickness : Reduced by ~3 Å in POPC systems, correlating with reduced mammalian membrane activity .
- Area per Lipid : Increases up to 72.96 ± 2.67 Å in POPG systems, indicating steric disruption .
- Order Parameters : C-H bond disorder in lipid acyl chains confirms detergent-like fragmentation . Simulations reconcile NMR-derived structural data with bilayer perturbation metrics, resolving discrepancies between in-micelle vs. in-bilayer conformations .
Q. What experimental designs can validate the "carpet mechanism" versus alternative models?
- Mutagenesis : Phe5Ala substitution disrupts hydrophobic hub stability, reducing LPS affinity 4-fold and helical hairpin formation .
- Comparative Lipid Systems : Use POPG/POPE (3:1) (Gram-positive mimic) vs. POPG/POPE (1:3) (Gram-negative mimic) to test perturbation levels .
- Orientation Analysis : Sum frequency generation (SFG) spectroscopy confirms surface-bound "face-on" orientation in POPC/POPG bilayers, excluding transmembrane insertion .
Q. How does lipid composition influence MSI-594’s dynamic behavior in heterogeneous membranes?
- Anionic Content : Higher POPG concentrations (e.g., POPC/POPG 7:3) amplify hydrophilic interactions, increasing residue fluctuations (RMSF >2 Å for Lys7) .
- Neutral Lipids : POPE-rich systems show lower acyl-chain disorder, reducing peptide mobility .
- Membrane Curvature : POPC/POPS (7:3) bilayers exhibit greater positive curvature strain, favoring carpet mechanism over toroidal pores .
Q. What methodological challenges arise when correlating NMR and MD data for MSI-594?
- Environment Dependency : NMR structures resolved in LPS micelles may not fully replicate bilayer interactions, necessitating MD-driven optimization of helical bends (e.g., 8.8° bend in POPC/POPS vs. 14.6° in POPG) .
- Timescale Limitations : Conventional MD (10 ns) under-samples slow conformational changes, addressed via aMD for enhanced sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
